molecular formula C18H19N3O6S B14053065 4-[(Z)-[(5,7-dimethoxy-1,1-dioxo-1,2-benzothiazol-3-yl)-methylhydrazinylidene]methyl]-2-methoxyphenol

4-[(Z)-[(5,7-dimethoxy-1,1-dioxo-1,2-benzothiazol-3-yl)-methylhydrazinylidene]methyl]-2-methoxyphenol

Cat. No.: B14053065
M. Wt: 405.4 g/mol
InChI Key: GSVSXJMKTUKXCZ-GRSHGNNSSA-N
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Description

4-[(Z)-[(5,7-dimethoxy-1,1-dioxo-1,2-benzothiazol-3-yl)-methylhydrazinylidene]methyl]-2-methoxyphenol is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole ring, which is known for its biological activity, and a methoxyphenol group, which contributes to its chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Z)-[(5,7-dimethoxy-1,1-dioxo-1,2-benzothiazol-3-yl)-methylhydrazinylidene]methyl]-2-methoxyphenol typically involves multiple steps. One common method includes the condensation of 5,7-dimethoxy-1,1-dioxo-1,2-benzothiazole-3-carbaldehyde with 4-hydroxy-3-methoxybenzaldehyde in the presence of a hydrazine derivative. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(Z)-[(5,7-dimethoxy-1,1-dioxo-1,2-benzothiazol-3-yl)-methylhydrazinylidene]methyl]-2-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include various substituted benzothiazoles, quinones, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[(Z)-[(5,7-dimethoxy-1,1-dioxo-1,2-benzothiazol-3-yl)-methylhydrazinylidene]methyl]-2-methoxyphenol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Studied for its ability to inhibit specific enzymes and pathways involved in disease processes.

    Industry: Utilized in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-[(Z)-[(5,7-dimethoxy-1,1-dioxo-1,2-benzothiazol-3-yl)-methylhydrazinylidene]methyl]-2-methoxyphenol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with specific receptors, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    5,7-Dimethoxy-1,1-dioxo-1,2-benzothiazole: Shares the benzothiazole core but lacks the hydrazinylidene and methoxyphenol groups.

    4-Hydroxy-3-methoxybenzaldehyde: Contains the methoxyphenol group but lacks the benzothiazole ring.

Uniqueness

4-[(Z)-[(5,7-dimethoxy-1,1-dioxo-1,2-benzothiazol-3-yl)-methylhydrazinylidene]methyl]-2-methoxyphenol is unique due to its combination of a benzothiazole ring and a methoxyphenol group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H19N3O6S

Molecular Weight

405.4 g/mol

IUPAC Name

4-[(Z)-[(5,7-dimethoxy-1,1-dioxo-1,2-benzothiazol-3-yl)-methylhydrazinylidene]methyl]-2-methoxyphenol

InChI

InChI=1S/C18H19N3O6S/c1-21(19-10-11-5-6-14(22)15(7-11)26-3)18-13-8-12(25-2)9-16(27-4)17(13)28(23,24)20-18/h5-10,22H,1-4H3/b19-10-

InChI Key

GSVSXJMKTUKXCZ-GRSHGNNSSA-N

Isomeric SMILES

CN(C1=NS(=O)(=O)C2=C1C=C(C=C2OC)OC)/N=C\C3=CC(=C(C=C3)O)OC

Canonical SMILES

CN(C1=NS(=O)(=O)C2=C1C=C(C=C2OC)OC)N=CC3=CC(=C(C=C3)O)OC

Origin of Product

United States

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